molecular formula C17H28O B14152560 4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol CAS No. 87848-15-5

4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol

Cat. No.: B14152560
CAS No.: 87848-15-5
M. Wt: 248.4 g/mol
InChI Key: QEIHREMCYJOANP-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol, also known as p-tert-Butylbenzyl alcohol, is an organic compound with the molecular formula C11H16O. It is a derivative of benzenemethanol and is characterized by the presence of a tert-butyl group and two isopropyl groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol typically involves the alkylation of benzyl alcohol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as zeolites can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the tert-butyl and isopropyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of tert-butyl and isopropyl groups in 4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

87848-15-5

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2,4-dimethylpentan-3-ol

InChI

InChI=1S/C17H28O/c1-12(2)17(18,13(3)4)15-10-8-14(9-11-15)16(5,6)7/h8-13,18H,1-7H3

InChI Key

QEIHREMCYJOANP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)(C(C)C)O

Origin of Product

United States

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